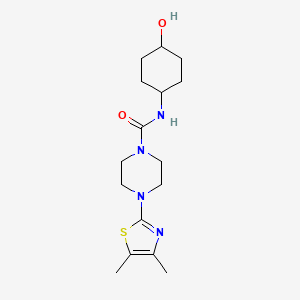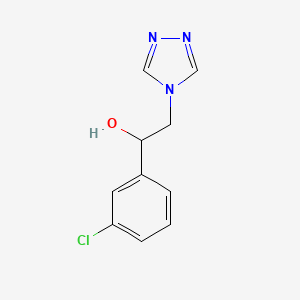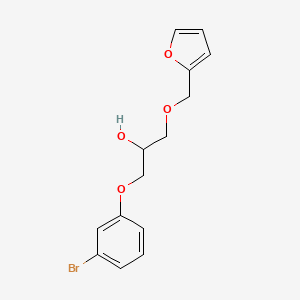
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as BTE and is a member of the triazole family. BTE has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of BTE is not fully understood. However, it has been suggested that BTE inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that BTE disrupts the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BTE has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells. ROS are known to play a role in cancer development and progression. BTE has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. In addition, BTE has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BTE in lab experiments is its low toxicity. BTE has been found to be relatively non-toxic to normal cells. Another advantage is its stability. BTE is stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of using BTE is its solubility. BTE is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTE. One of the directions is the development of BTE-based drugs for the treatment of cancer and fungal infections. Another direction is the study of the potential side effects of BTE. Although BTE has been found to be relatively non-toxic, more studies are needed to fully understand its safety profile. In addition, the mechanism of action of BTE needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, BTE is a chemical compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTE has shown promise in the treatment of cancer and fungal infections, and more studies are needed to fully understand its potential applications.
Métodos De Síntesis
BTE can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-bromobenzyl alcohol with 1,2,4-triazole in the presence of a base. The reaction takes place at room temperature and results in the formation of BTE. Another method involves the reaction of 3-bromoanisole with 1,2,4-triazole in the presence of a base. The yield of BTE using this method is higher than the first method.
Aplicaciones Científicas De Investigación
BTE has been shown to have potential in scientific research applications. One of the most promising applications is in the field of cancer research. BTE has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of fungal infections. BTE has been found to have antifungal properties, and it has been shown to be effective against several fungal species.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORIIXLDIRTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
